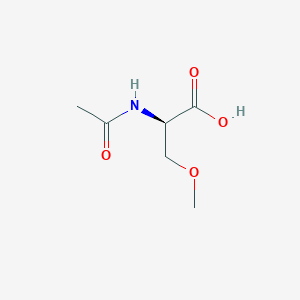

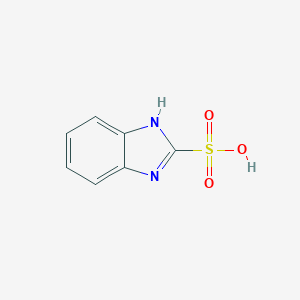

![molecular formula C10H10S B110530 2-乙基苯并[b]噻吩 CAS No. 1196-81-2](/img/structure/B110530.png)

2-乙基苯并[b]噻吩

描述

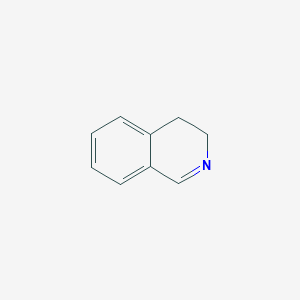

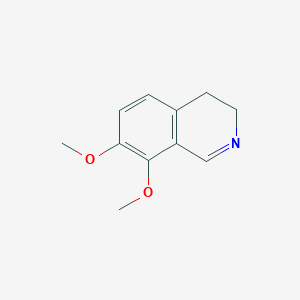

2-Ethylbenzo[b]thiophene (EBT) is an aromatic heterocyclic compound that is widely studied in scientific research. It is a sulfur-containing, five-membered ring compound that is a member of the thiophene family of compounds. EBT is a colorless, flammable liquid at room temperature and has a boiling point of 190-195°C. It is insoluble in water, but soluble in ethanol and other organic solvents. EBT has been used in a wide range of applications, including as a fuel additive, in the synthesis of pharmaceuticals, and as a reagent in organic chemistry.

科学研究应用

药物化学:抗菌剂和抗癌剂

2-乙基苯并[b]噻吩衍生物因其在药物化学领域的潜力而受到关注,特别是作为抗菌剂和抗癌剂 . 噻吩环的结构灵活性允许合成具有显著生物活性的化合物。例如,某些衍生物对金黄色葡萄球菌和大肠杆菌等病原体表现出强效的抗菌活性,以及对白色念珠菌和黑曲霉的抗真菌活性 . 此外,一些化合物表现出抗癌活性,特别是针对人肺癌细胞系 .

材料科学:有机半导体

噻吩基材料,包括2-乙基苯并[b]噻吩,由于其半导体性质和有效的电子传输性能而有利 . 这些材料用于开发有机光伏电池 (OPV)、有机场效应晶体管 (OFET) 和有机发光二极管 (OLED)。通过化学功能化调整物理性质,如光学行为和载流子迁移率的能力,使它们对电子器件应用具有吸引力 .

有机电子学:场效应晶体管

在有机电子学领域,2-乙基苯并[b]噻吩衍生物被用于构建有机场效应晶体管 (OFET) . 这些器件依靠有机半导体工作,而噻吩基分子以其高电荷传输特性而闻名。开发新型高性能 OFET 是一个重要的研究领域,噻吩基材料在其中发挥着至关重要的作用 .

光电子学:发光二极管

2-乙基苯并[b]噻吩化合物也因其在有机发光二极管 (OLED) 中的应用而受到研究 . 这些材料可以设计为电化学稳定的多色掺杂剂,产生从深蓝色到橙色的各种电致发光。这种多功能性对于显示技术的进步和定制照明解决方案的创造至关重要 .

药理学:药物合成

噻吩核是几种市售药物的关键成分,因为其药理学特性 <svg class="icon" height="16" p-id="17

安全和危害

未来方向

作用机制

. The primary targets of this compound are not explicitly mentioned in the available literature. .

Mode of Action

Thiophene derivatives are known to interact with various biological targets, leading to a range of effects

Biochemical Pathways

Thiophene derivatives are known to affect a variety of biochemical pathways . They have been shown to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .

Result of Action

As a thiophene derivative, it may share some of the biological activities observed in other thiophene-based compounds .

生化分析

Biochemical Properties

Thiophene-based analogs have been found to exhibit a variety of biological effects

Cellular Effects

Thiophene derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects of 2-Ethylbenzo[b]thiophene on these processes have not been reported.

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .

Subcellular Localization

Future studies should investigate any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

属性

IUPAC Name |

2-ethyl-1-benzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10S/c1-2-9-7-8-5-3-4-6-10(8)11-9/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAABUGUCYZQMID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the fragmentation pattern of 2-ethylbenzo[b]thiophene under electron-impact mass spectrometry?

A1: The fragmentation pattern of the [M-H]+ ions of 2-ethylbenzo[b]thiophene observed in mass spectrometry closely resembles that of related phosphorin derivatives like 2-phosphanaphthalene. [] This similarity, along with other spectral data, suggests that these phosphorin derivatives, despite containing a phosphorus atom, exhibit aromatic behavior under electron-impact conditions, similar to their carbon and nitrogen analogues. [] This understanding is crucial for the structural characterization and analysis of such compounds.

Q2: How does the presence of 2-ethylbenzo[b]thiophene units influence the properties of diarylethenes?

A2: While the provided research doesn't directly investigate 2-ethylbenzo[b]thiophene in the context of diarylethenes, it highlights the impact of structural modifications on these photoswitchable molecules. [] The research focuses on diarylethenes incorporating oxidized 2-alkylbenzothiophen-3-yl units, demonstrating how asymmetry and "push-pull" substituents can significantly affect their photochemical properties, including fluorescence, photoswitching efficiency, and fatigue resistance. [] Although the specific influence of a 2-ethyl group isn't discussed, this study underscores the importance of understanding structure-property relationships in designing diarylethenes for various applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。